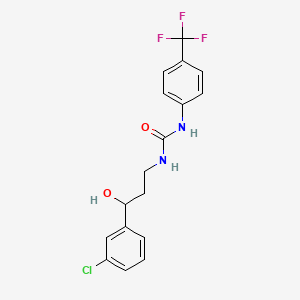

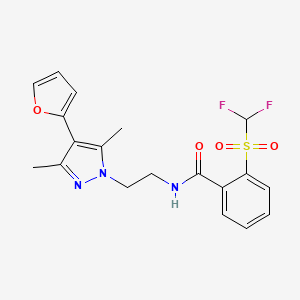

![molecular formula C9H15NO2S B2925157 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one CAS No. 2034607-45-7](/img/structure/B2925157.png)

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one” is a type of oxygenated 2-azabicyclo[2.2.1]heptane . It is part of a class of compounds that can be synthesized using palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

Synthesis Analysis

The synthesis of this compound involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be used with a broad array of substrates .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

The compound 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one is a structural analogue of various bicyclic compounds that have been extensively studied for their unique chemical properties and potential applications in medicinal chemistry. For instance, a study on the synthesis of 1,2,4-thiadiazoles, which shares a similar bicyclic amine structure, explored the receptor-binding affinity and efficacy of these compounds as muscarinic ligands, providing insight into their potential therapeutic applications (Macleod et al., 1990). Another research focused on the synthesis of β-lactamase inhibitors, highlighting the importance of the bicyclic structure in extending the antibacterial spectrum of β-lactams, showcasing its potential in combating antibiotic-resistant bacterial strains (English et al., 1978).

Drug Design and Development

The unique bicyclic structure of this compound offers a promising scaffold for drug design and development. Research on bicyclic tetrahydrofuran-fused β-lactams demonstrated their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, illustrating the versatility of bicyclic structures in synthesizing compounds with potential pharmacological activities (Mollet et al., 2012). Additionally, the synthesis of novel 2-Thia-5-azabicyclo[2.2.1]heptan-3-one derivatives from trans-4-hydroxy-L-proline indicates the potential of such compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Yuan Zhe-dong, 2013).

Building Blocks for Advanced Molecules

Bicyclic structures like this compound serve as essential building blocks for synthesizing more complex molecules. A study on the preparation of novel bridged bicyclic thiomorpholines, which are crucial in medicinal chemistry, highlights the significance of such bicyclic structures in creating potentially useful compounds for drug discovery (Walker & Rogier, 2013). The versatility and potential applications of these bicyclic compounds underscore their importance in scientific research, particularly in the fields of drug design and medicinal chemistry.

Direcciones Futuras

The future directions for the study of “1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one” and related compounds could involve further functionalization to build up a library of bridged aza-bicyclic structures . This could open up new possibilities for the synthesis of novel compounds with potential applications in various fields.

Propiedades

IUPAC Name |

3-methoxy-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S/c1-12-3-2-9(11)10-5-8-4-7(10)6-13-8/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKGHCJIHSRPRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)N1CC2CC1CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

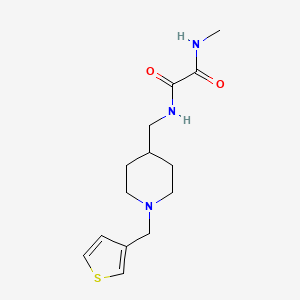

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one](/img/structure/B2925080.png)

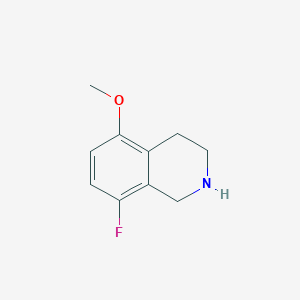

![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)

![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2925089.png)

![4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2925090.png)

![rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2925097.png)